molecular formula C7H8N4O B3213530 7-Ethyl-1H-purin-6(7H)-one CAS No. 112027-10-8

7-Ethyl-1H-purin-6(7H)-one

Cat. No.: B3213530
CAS No.: 112027-10-8
M. Wt: 164.16 g/mol
InChI Key: PGXOZUZKOAEOKI-UHFFFAOYSA-N
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Description

7-Ethyl-1H-purin-6(7H)-one is a purine derivative, a class of compounds that are widely studied due to their biological significance Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1H-purin-6(7H)-one typically involves the alkylation of a purine precursor. One common method is the reaction of 6-chloropurine with ethylamine under basic conditions to introduce the ethyl group at the 7-position.

Industrial Production Methods

Industrial production methods for purine derivatives often involve large-scale chemical synthesis using similar alkylation reactions. The process may include steps such as purification and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the purine ring structure.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in nucleic acid analogs and potential biological activity.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-Ethyl-1H-purin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A well-known stimulant that is a methylated purine derivative.

Uniqueness

7-Ethyl-1H-purin-6(7H)-one is unique due to its specific ethyl substitution, which may confer distinct chemical and biological properties compared to other purine derivatives. This uniqueness can be exploited in various applications, making it a compound of interest for further research.

Properties

IUPAC Name

7-ethyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-11-4-10-6-5(11)7(12)9-3-8-6/h3-4H,2H2,1H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXOZUZKOAEOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325183
Record name 6H-Purin-6-one, 7-ethyl-1,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112027-10-8
Record name 6H-Purin-6-one, 7-ethyl-1,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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